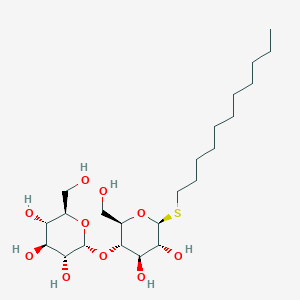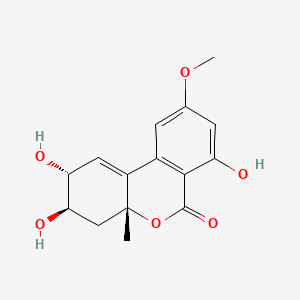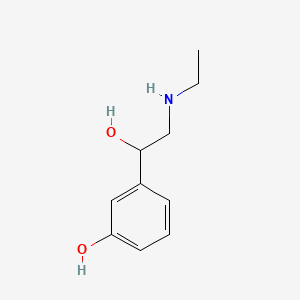
IMPERIALINE Iodomethylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMPERIALINE Iodomethylate is a highly active peripheral M2-cholinoblocker Alkaloid, derived from Imperialine extracted from Petilium eduardi and Petilium raddeanae (Liliaceae family)
Applications De Recherche Scientifique
Anti-Inflammatory Applications
- Imperialine in Anti-Inflammatory Treatment : Imperialine, extracted from Fritillaria wabuensis bulbs, demonstrates anti-inflammatory effects by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines like TNF-α and IL-1β in macrophages. It modulates the nuclear factor-kappaB activation signaling pathway, suggesting its potential in treating inflammatory diseases (Wu et al., 2015).
Pharmacokinetics and Absorption
- Imperialine's Intestinal Absorption Characteristics : A study on the absorption characteristics of Imperialine in intestinal segments showed its passive membrane diffusion as the dominant absorption mechanism. This research helps in understanding how Imperialine is absorbed in the body, which is crucial for its therapeutic applications (Lin et al., 2015).
Antitussive and Expectorant Properties
- Antitussive and Expectorant Alkaloids : Imperialine, along with other alkaloids from Bulbus Fritillariae Cirrhosae, has shown significant antitussive, expectorant, and anti-inflammatory effects. This suggests its use in treating bronchopulmonary diseases (Wang et al., 2011).
Anti-Cancer Research
- Imperialine in Non-Small Cell Lung Cancer Treatment : A study on Imperialine’s effects against non-small cell lung cancer (NSCLC) showed it could suppress NSCLC tumor growth and associated inflammation. The research highlights Imperialine’s role in inhibiting NF-κB activity, which is crucial in the inflammation-cancer feedback loop (Lin et al., 2020).
Drug Delivery and Formulation
- Sustained-Release Tablet for Imperialine : A study developed a sustained-release tablet for Imperialine to improve its oral bioavailability and absorption time. This formulation approach enhances the therapeutic potential of Imperialine (Lin et al., 2015).
Respiratory Conditions
- Imperialine in COPD Treatment : Imperialine has shown efficacy in mitigating pulmonary impairment and suppressing inflammatory response in a chronic obstructive pulmonary disease (COPD) rat model. It modulates cytokine expression, suggesting its therapeutic potential for COPD (Wang et al., 2016).
Diabetes Research
- Anti-Diabetic Effects of Imperialine : An in vitro study on the hypoglycemic effects of Imperialine showed it could enhance glucose uptake, insulin secretion, and inhibit carbohydrate-hydrolyzing enzymes, indicating its potential in diabetes treatment (Boojar et al., 2021).
Propriétés
Nom du produit |
IMPERIALINE Iodomethylate |
|---|---|
Formule moléculaire |
C28H46NO3I |
Poids moléculaire |
571 g/mol |
Apparence |
Fine crystalline white powder |
Pureté |
95% (TLC) |
Synonymes |
3,20-dioxy, 6-one, N-iodemethylate-cevanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



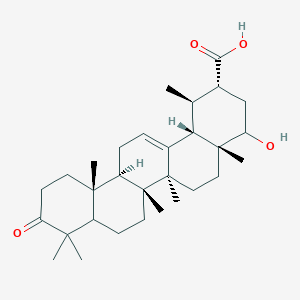
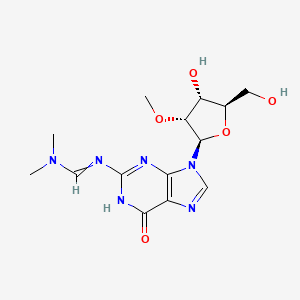
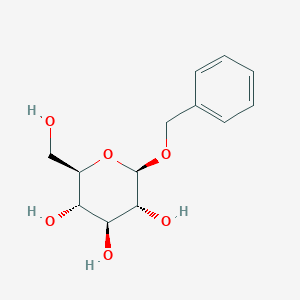
![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
